

# Physicochemical properties of 4-((3-Chlorobenzyl)oxy)benzoic acid

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## Compound of Interest

Compound Name: 4-((3-Chlorobenzyl)oxy)benzoic acid

Cat. No.: B1588295

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An In-Depth Technical Guide to the Physicochemical Properties of 4-((3-Chlorobenzyl)oxy)benzoic Acid

## Introduction

**4-((3-Chlorobenzyl)oxy)benzoic acid** is a derivative of benzoic acid, a structural motif of significant interest in medicinal chemistry and materials science. As a bifunctional molecule featuring a carboxylic acid group and a substituted benzyl ether, it serves as a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents.<sup>[1]</sup> The precise characterization of its physicochemical properties is a prerequisite for its effective utilization in research and development, influencing factors from reaction kinetics and solubility to formulation and biological activity.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **4-((3-Chlorobenzyl)oxy)benzoic acid**. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of data but also detailed, field-proven experimental protocols for its synthesis and characterization. The methodologies described herein are grounded in established analytical principles, providing a self-validating framework for empirical investigation.

## Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The key identifiers and structural information for **4-((3-Chlorobenzyl)oxy)benzoic acid** are summarized below.

Identifier	Value	Source(s)
IUPAC Name	4-[(3-chlorophenyl)methoxy]benzoic acid	[2]
Synonyms	4-(3-Chloro-benzyloxy)-benzoic acid	[2]
CAS Number	84403-70-3	[2][3][4][5]
Molecular Formula	C <sub>14</sub> H <sub>11</sub> ClO <sub>3</sub>	[2]
Molecular Weight	262.69 g/mol	[2][6]
InChI Key	QMXPJNHJNFUZAT-UHFFFAOYSA-N	[2]

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node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10];
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// Benzoic acid part
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```
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```
C2 [pos="1.2,0.7!", label="C"];
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C3 [pos="2.4,0!", label="C"];
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C4 [pos="2.4,-1.4!", label="C"];
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```
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O_carboxyl2 [pos="-1.3,-3.2!", label="OH"];
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```
// Ether linkage
```

```
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C_methylene [pos="4.8,0!", label="CH2"];
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```
// Chlorobenzyl part
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C9 [pos="7.2,-1.4!", label="C"];
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C10 [pos="6.0,-2.1!", label="C"];
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C3 -- C4 [label=""];
C4 -- C5 [label=""];
C5 -- C6 [label=""];
C6 -- C1 [label=""];
C6 -- C_carboxyl [label=""];
C_carboxyl -- O_carboxyl1 [label=""];
C_carboxyl -- O_carboxyl2 [label=""];
C3 -- O_ether [label=""];
O_ether -- C_methylene [label=""];
C_methylene -- C11 [label=""];
C11 -- C10 [label=""];
C10 -- C9 [label=""];
C9 -- C8 [label=""];
C8 -- C7 [label=""];
C7 -- C11 [label=""];
C9 -- Cl [label=""];

// Double bonds (approximated)
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C7 -- C8; C9 -- C10; C11 -- C7;

// Invisible edges for ring shape
edge [style=invis];
C1 -- A1; C2 -- A1; C3 -- A1; C4 -- A1; C5 -- A1; C6 -- A1;
```

C7 -- A2; C8 -- A2; C9 -- A2; C10 -- A2; C11 -- A2;  
}

Caption: Chemical structure of 4-((3-Chlorobenzyl)oxy)benzoic acid.

## Physicochemical Properties

This section summarizes the key physicochemical properties. It is important to note that while some properties can be predicted with reasonable accuracy, experimental verification is essential for any research or development application.

Property	Value / Expected Value	Rationale / Comments
Physical State	White to off-white solid	[2] Expected for a medium-sized aromatic carboxylic acid at standard conditions.
Melting Point	Not experimentally reported.	Expected to be a high-melting solid, similar to related compounds like 4-chlorobenzoic acid (238-241 °C).[7] This property is highly dependent on crystal lattice energy and should be determined empirically via DSC.
Boiling Point	Decomposes before boiling.	Carboxylic acids with high molecular weights often decompose at elevated temperatures. Sublimation may occur under vacuum.[8]
Solubility	Poorly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Acetone).	The polar carboxylic acid group imparts some water solubility, but this is counteracted by the two large, hydrophobic aromatic rings. The behavior is similar to other chlorobenzoic acids.[9][10]
pKa	Not experimentally reported.	Expected to be a weak acid with a pKa around 4.0-4.5. The parent compound, benzoic acid, has a pKa of 4.20.[11] The electron-withdrawing nature of the ether oxygen and chloro-substituent may slightly alter the acidity.

## Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the identity and purity of the compound. The following sections detail the expected spectral characteristics based on the known structure and data from analogous compounds.

### $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy

- $^1\text{H}$  NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for each type of proton.
  - Carboxylic Acid ( $\text{COOH}$ ): A broad singlet, typically downfield ( $>10$  ppm), which is exchangeable with  $\text{D}_2\text{O}$ .
  - Benzoic Acid Ring Protons: Two doublets in the aromatic region (approx. 7.0-8.2 ppm). The protons ortho to the carboxylic acid group will be further downfield than those ortho to the ether linkage due to the stronger deshielding effect of the carboxyl group.
  - Chlorobenzyl Ring Protons: Four signals in the aromatic region (approx. 7.2-7.5 ppm), exhibiting complex splitting patterns (singlet, doublet, triplet) characteristic of a 1,3-disubstituted benzene ring.
  - Methylene Protons ( $\text{O-CH}_2\text{-Ar}$ ): A sharp singlet around 5.0-5.3 ppm, integrating to two protons.
- $^{13}\text{C}$  NMR (Carbon NMR): The carbon spectrum will complement the proton data.
  - Carbonyl Carbon ( $\text{C=O}$ ): A signal in the 165-175 ppm range.
  - Aromatic Carbons: Multiple signals between 115-160 ppm. The carbon attached to the ether oxygen will be significantly downfield.
  - Methylene Carbon ( $\text{O-CH}_2\text{-Ar}$ ): A signal around 65-75 ppm.

### Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.[\[12\]](#)[\[13\]](#)[\[14\]](#)

- O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300  $\text{cm}^{-1}$ , characteristic of the hydrogen-bonded hydroxyl group.
- C-H Stretch (Aromatic): Sharp peaks just above 3000  $\text{cm}^{-1}$ .
- C=O Stretch (Carbonyl): A strong, sharp absorption band between 1680 and 1710  $\text{cm}^{-1}$ .
- C=C Stretch (Aromatic): Several medium-intensity peaks in the 1450-1600  $\text{cm}^{-1}$  region.

- C-O Stretch (Ether and Acid): Strong absorptions in the 1200-1300  $\text{cm}^{-1}$  (acid) and 1000-1100  $\text{cm}^{-1}$  (ether) regions.
- C-Cl Stretch: A medium to strong band in the fingerprint region, typically around 700-800  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

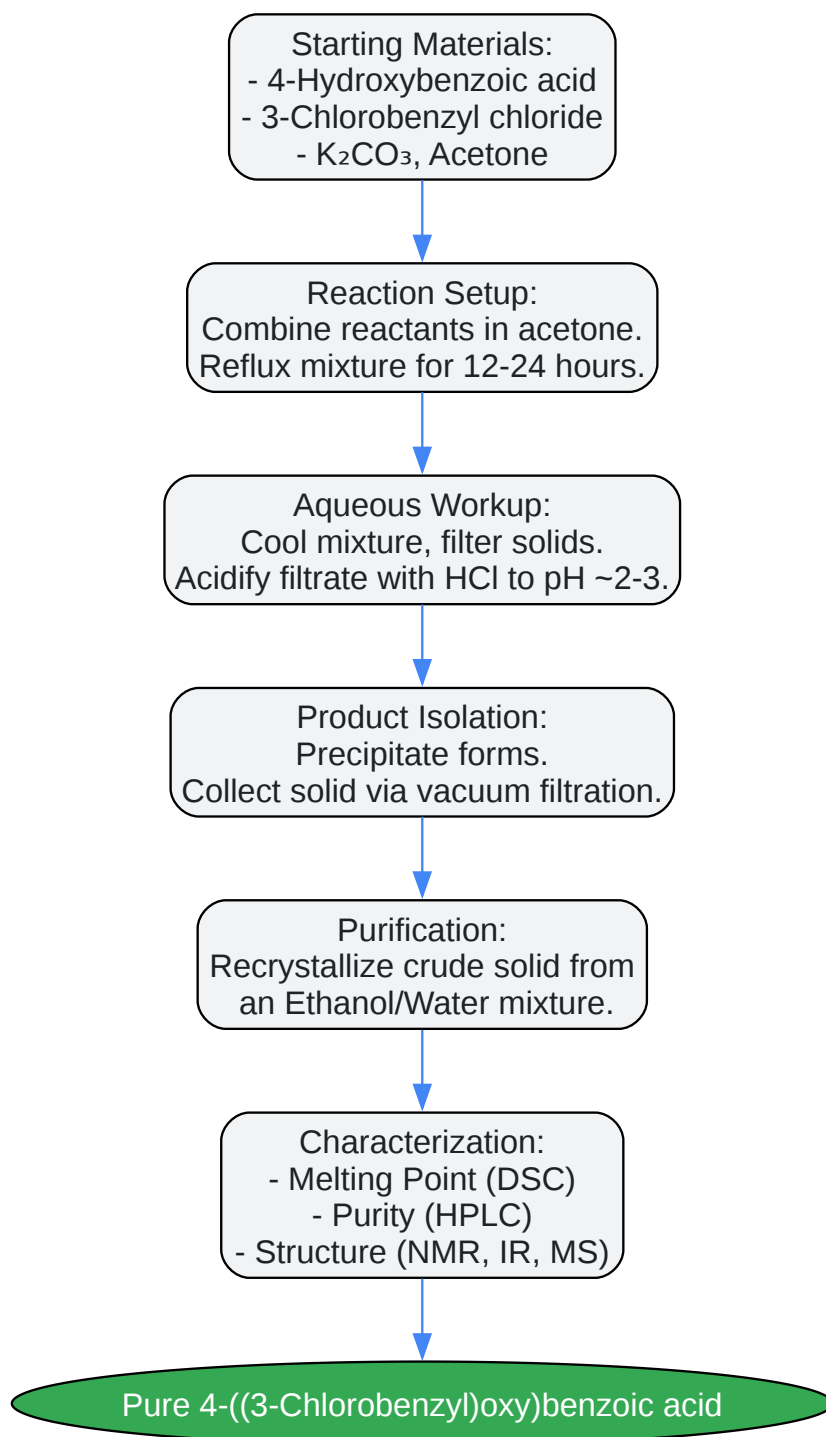
- Molecular Ion ( $\text{M}^+$ ): The spectrum should show a molecular ion peak at  $m/z$  262. The presence of chlorine will result in a characteristic  $\text{M}+2$  peak (at  $m/z$  264) with an intensity approximately one-third that of the  $\text{M}^+$  peak, corresponding to the natural abundance of the  $^{37}\text{Cl}$  isotope.
- Key Fragments: Common fragmentation pathways would include the cleavage of the benzyl-oxygen bond, leading to fragments corresponding to the 3-chlorobenzyl cation ( $m/z$  125/127) and the 4-oxybenzoic acid radical cation.

## Methodologies for Synthesis and Characterization

This section provides actionable, step-by-step protocols for the synthesis and analysis of **4-((3-Chlorobenzyl)oxy)benzoic acid**.

## Synthesis and Purification Workflow

The most direct route for synthesis is the Williamson ether synthesis, which involves the nucleophilic substitution of a halide by an alkoxide.[\[15\]](#)



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Caption: General workflow for the synthesis and purification of the title compound.

#### Experimental Protocol: Synthesis

- **Reagent Preparation:** To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzoic acid (1.0 eq), potassium carbonate (K<sub>2</sub>CO<sub>3</sub>, 2.5 eq), and acetone.

- Addition of Alkylating Agent: Add 3-chlorobenzyl chloride (1.1 eq) to the stirring suspension.
- Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).<sup>[16]</sup>
- Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Redissolve the residue in water and acidify with 2M HCl until the pH is approximately 2-3.
- Isolation: A precipitate of the crude product will form. Collect the solid by vacuum filtration and wash with cold water.
- Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the pure product. Dry the final product under vacuum.

## Protocol for Melting Point Determination (Differential Scanning Calorimetry - DSC)

Rationale: DSC provides a precise melting point ( $T_m$ ) and the enthalpy of fusion ( $\Delta H_{fus}$ ). A sharp, single endotherm is indicative of a highly pure, crystalline compound.

- Sample Preparation: Accurately weigh 2-5 mg of the dried compound into an aluminum DSC pan. Crimp the pan with a lid.
- Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
- Thermal Program: Equilibrate the cell at a temperature well below the expected melting point (e.g., 30 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 280 °C).
- Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

## Protocol for pKa Determination (Potentiometric Titration)

Rationale: This method determines the acid dissociation constant by monitoring the pH of a solution as a titrant is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

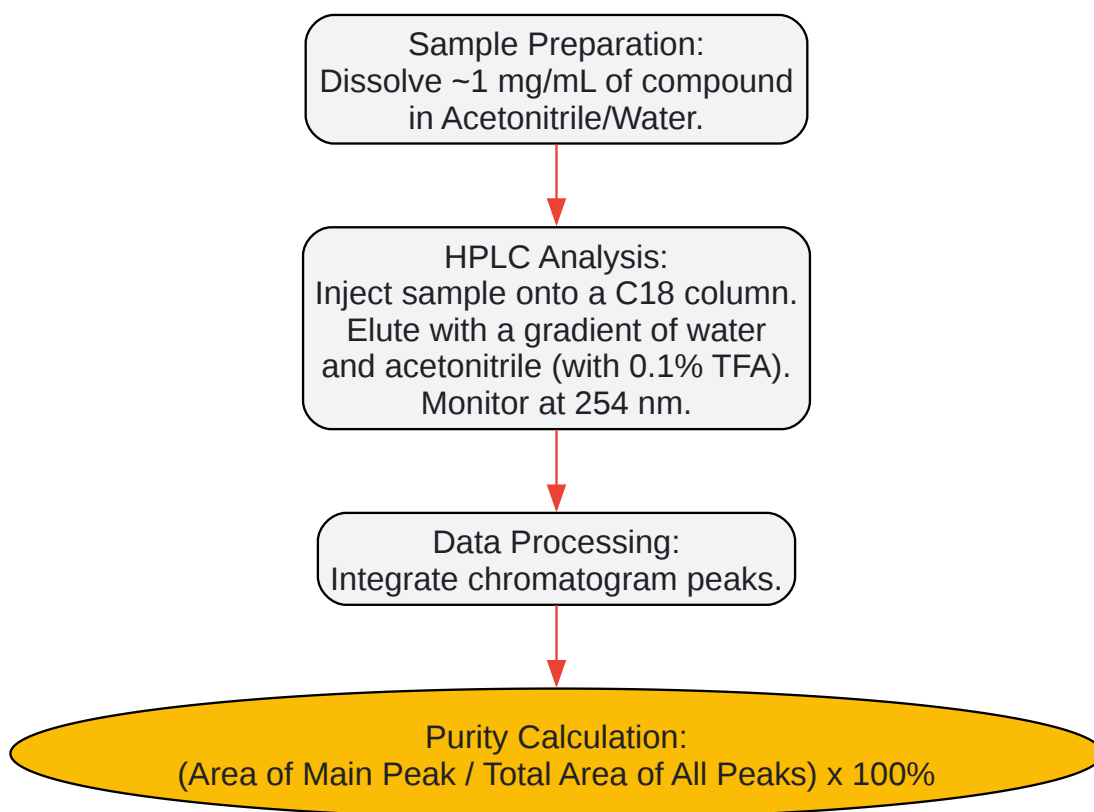
- Solution Preparation: Accurately prepare a ~0.01 M solution of the compound in a co-solvent system (e.g., 50:50 ethanol:water) to ensure solubility.
- Titration Setup: Calibrate a pH meter with standard buffers. Place the electrode in the sample solution and monitor the initial pH.



- Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. Record the pH after each addition.
- Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the curve (or the peak of the first derivative plot). The pKa is the pH value at exactly half of the volume of titrant required to reach the equivalence point.

## Analytical Workflow for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of organic compounds.<sup>[17]</sup>



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### Contact

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Phone: (601) 213-4426

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